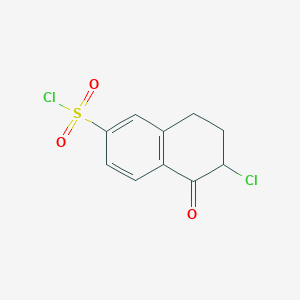
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Overview
Description
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H8Cl2O3S and a molecular weight of 279.14 g/mol . This compound is known for its unique structure, which includes a chloro group, a ketone group, and a sulfonyl chloride group attached to a tetrahydronaphthalene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the chlorination of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The ketone group can undergo oxidation to form carboxylic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The ketone group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride can be compared with similar compounds such as:
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: Lacks the chloro group, making it less reactive in certain substitution reactions.
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: Lacks both the chloro and ketone groups, resulting in different reactivity and applications.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Contains a quinoline ring instead of a naphthalene ring, leading to different chemical properties and applications.
The presence of the chloro and ketone groups in this compound makes it unique and versatile for various chemical reactions and applications .
Properties
IUPAC Name |
6-chloro-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3S/c11-9-4-1-6-5-7(16(12,14)15)2-3-8(6)10(9)13/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCMXXVBYGLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















